molecular formula C7H5BrN2S B13655956 6-(Bromomethyl)thieno[2,3-d]pyrimidine

6-(Bromomethyl)thieno[2,3-d]pyrimidine

Cat. No.: B13655956
M. Wt: 229.10 g/mol
InChI Key: IKAHDEUCDCUASH-UHFFFAOYSA-N
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Description

6-(Bromomethyl)thieno[2,3-d]pyrimidine is a heterocyclic compound that features a thieno[2,3-d]pyrimidine core with a bromomethyl substituent at the 6-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Bromomethyl)thieno[2,3-d]pyrimidine typically involves the construction of the thieno[2,3-d]pyrimidine core followed by the introduction of the bromomethyl group. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, a Gewald reaction can be used to form the thieno[2,3-d]pyrimidine ring, followed by bromination to introduce the bromomethyl group .

Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Optimized reaction conditions, such as temperature control and the use of suitable solvents, are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions: 6-(Bromomethyl)thieno[2,3-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminomethyl derivative .

Mechanism of Action

The mechanism of action of 6-(Bromomethyl)thieno[2,3-d]pyrimidine involves the inhibition of specific enzymes and pathways. For instance, it has been shown to inhibit enzymes involved in folate metabolism, such as glycinamide ribonucleotide formyltransferase (GARFTase) and serine hydroxymethyl transferase 2 (SHMT2). This inhibition disrupts nucleotide biosynthesis and other critical cellular processes, leading to anticancer effects .

Comparison with Similar Compounds

Uniqueness: 6-(Bromomethyl)thieno[2,3-d]pyrimidine is unique due to the presence of the bromomethyl group, which imparts distinct reactivity and biological activity. This makes it a valuable compound for developing targeted therapies and studying specific biochemical pathways .

Properties

Molecular Formula

C7H5BrN2S

Molecular Weight

229.10 g/mol

IUPAC Name

6-(bromomethyl)thieno[2,3-d]pyrimidine

InChI

InChI=1S/C7H5BrN2S/c8-2-6-1-5-3-9-4-10-7(5)11-6/h1,3-4H,2H2

InChI Key

IKAHDEUCDCUASH-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC2=NC=NC=C21)CBr

Origin of Product

United States

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